molecular formula C9H15NO6 B2746585 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1397000-27-9

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid

Cat. No.: B2746585
CAS No.: 1397000-27-9
M. Wt: 233.22
InChI Key: CFHSISNRUUJSIU-UHFFFAOYSA-N
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Description

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid is a chemical compound with the molecular formula C9H15NO6 It is known for its unique structure, which includes an ethoxy group, a carbamoyl group, and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-2-methyl-1-propanol to form an intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: Similar in structure but lacks the carbamoyl and methoxyacetic acid groups.

    Ethyl 2-bromoacetate: Used as a starting material in the synthesis of the compound.

    Chloroacetic acid: Another starting material used in the synthesis.

Uniqueness

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[2-[(1-ethoxy-1-oxopropan-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-3-16-9(14)6(2)10-7(11)4-15-5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSISNRUUJSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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